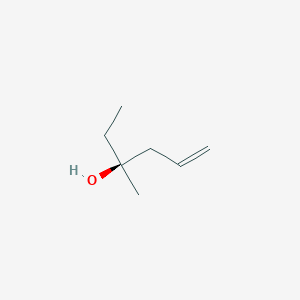
(S)-2,2,6-Trimethylcyclohexanone
Overview
Description
(S)-2,2,6-Trimethylcyclohexanone is an organic compound with a cyclohexanone backbone substituted with three methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2,2,6-Trimethylcyclohexanone can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2,2,6-trimethylcyclohexanone oxime. This reaction typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the oxidation of (S)-2,2,6-trimethylcyclohexanol using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
In industrial settings, this compound is often produced via the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,6-Trimethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
(S)-2,2,6-Trimethylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ketones.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of (S)-2,2,6-Trimethylcyclohexanone involves its interaction with various molecular targets. In enzymatic reactions, it acts as a substrate for enzymes that catalyze oxidation-reduction reactions. The compound’s stereochemistry plays a crucial role in its binding affinity and reactivity with these enzymes.
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethylcyclohexanol: A related compound with a hydroxyl group instead of a carbonyl group.
2,2,6-Trimethylcyclohexanone oxime: An intermediate in the synthesis of (S)-2,2,6-Trimethylcyclohexanone.
2,2,6-Trimethylcyclohexane: A fully saturated analog without the carbonyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and for developing stereoselective synthesis methods.
Properties
IUPAC Name |
(6S)-2,2,6-trimethylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-5-4-6-9(2,3)8(7)10/h7H,4-6H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVOLGVTNLDBFI-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S)-pentan-2-yl]benzene](/img/structure/B8253681.png)






![[(S)-alpha-Methyl-alpha-propylbenzyl] alcohol](/img/structure/B8253724.png)




![(R)-(6-ethoxyquinolin-4-yl)-[(2S,5R)-5-ethyl-2,5-dimethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol;hydrochloride](/img/structure/B8253765.png)
